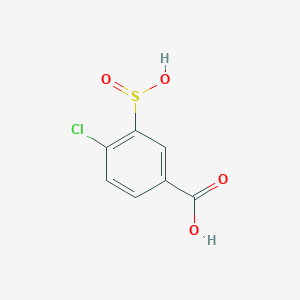
4-Chloro-3-hydroxysulfinylbenzoic acid
Cat. No. B8554112
M. Wt: 220.63 g/mol
InChI Key: XTBFOJKVQGWRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022899
Procedure details


157.55 g of sodium sulfite (1.25 mol) were dissolved in 725 ml of water and heated to 70° C. At this temperature, 255.08 g of 5-carboxy-2-chlorobenzenesulfonyl chloride were added in portions, the pH (electrode) being kept beween 8 and 10 by continuous addition of 320 ml of half-concentrated sodium hydroxide solution (the reaction is slightly exothermic). After the end of the addition, the mixture was subsequently stirred at 70° C. for 2 hours. As soon as the reaction had ended, 5 g of active carbon were added, and after 30 minutes the mixture was filtered hot through a clarifying layer and diluted with 600 ml of water. The solution was allowed to cool to 15-20° C. and was adjusted to pH 0 using 250 ml of conc. hydrochloric acid, the viscous suspension was stirred in an ice bath for a further 30 minutes and the mixture was then stood well closed in a refrigerator over the weekend. The precipitate was filtered off with suction, washed once with 100 ml of 2N hydrochloric acid and then sucked dry in a stream of air. The substance was sucked dry in vacuo at 50° C.




Identifiers


|
REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[C:7]([C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([S:16](Cl)(=[O:18])=[O:17])[CH:15]=1)([OH:9])=[O:8].[OH-].[Na+]>O>[Cl:20][C:13]1[CH:12]=[CH:11][C:10]([C:7]([OH:9])=[O:8])=[CH:15][C:14]=1[S:16]([OH:18])=[O:17] |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
157.55 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
725 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
255.08 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=CC(=C(C1)S(=O)(=O)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was subsequently stirred at 70° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the end of the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
5 g of active carbon were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after 30 minutes the mixture was filtered hot through a clarifying layer
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 600 ml of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 15-20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the viscous suspension was stirred in an ice bath for a further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then stood well closed in a refrigerator over the weekend
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with 100 ml of 2N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sucked dry in a stream of air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The substance was sucked dry in vacuo at 50° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)S(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
